Pentylammonium bromide
Description
Properties
IUPAC Name |
pentylazanium;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N.BrH/c1-2-3-4-5-6;/h2-6H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FECKHSTWGKTQAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC[NH3+].[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pentylammonium bromide can be synthesized through the reaction of pentylamine with hydrobromic acid. The reaction typically involves the following steps:
Reaction of Pentylamine with Hydrobromic Acid: Pentylamine is reacted with hydrobromic acid to form this compound. [ \text{C}{11}\text{NH}_2 + \text{HBr} \rightarrow \text{C}{11}\text{NH}_3\text{Br} ]
Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or acetone, to obtain pure this compound.
Chemical Reactions Analysis
Pentylammonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under appropriate conditions.
Alkylation Reactions: It is used as an alkylating agent in the alkylation of amines and other nucleophiles.
Common reagents and conditions used in these reactions include:
Nucleophiles: Such as hydroxide ions, cyanide ions, and alkoxide ions.
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
The major products formed from these reactions depend on the specific reactants and conditions used.
Scientific Research Applications
Pentylammonium bromide has a wide range of scientific research applications, including:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions such as alkylation, oxidation, and reduction.
Biology: It is used in the preparation of various biological compounds and as a reagent in biochemical assays.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of pentylammonium bromide involves its ability to act as a phase transfer catalyst. It facilitates the transfer of reactants between different phases, such as from an aqueous phase to an organic phase, by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency by increasing the availability of reactants in the desired phase.
Comparison with Similar Compounds
Data Tables
Table 1: Thermal Stability of Alkylammonium-Based Perovskites
| Compound | Decomposition Temperature (°C) | Bandgap (eV) | Stability (Humidity) |
|---|---|---|---|
| (PA)₂PbBr₄ | 260 | 2.5 | High |
| (BA)₂PbBr₄ | 240 | 2.4 | Moderate |
| (HXA)₂PbBr₄ | 270 | 2.6 | High |
Table 2: Surfactant Performance Comparison
| Compound | Critical Micelle Concentration (mM) | Viscosity (Pa·s) | Application |
|---|---|---|---|
| This compound | 15 | 0.8 | Viscoelastic fluids |
| CTAB | 1.0 | 0.3 | Nanoparticle synthesis |
| Butylammonium Bromide | 25 | 0.2 | Low-cost surfactants |
Data from
Q & A
Basic Research Questions
Q. What are the recommended protocols for synthesizing pentylammonium bromide with high purity for use in ionic liquid studies?
- Methodological Answer : Synthesis typically involves quaternization of pentylamine with bromoalkane derivatives under controlled anhydrous conditions. Purification via recrystallization in ethanol or acetone is critical to remove unreacted amines and bromide salts . Characterization should include NMR (¹H/¹³C) to confirm quaternary ammonium structure and ion chromatography to verify bromide counterion stoichiometry .
Q. How can researchers ensure the stability of this compound in aqueous solutions during electrochemical experiments?
- Methodological Answer : Stability depends on pH, temperature, and ionic strength. Conduct pre-experiment stability assays using UV-Vis spectroscopy to detect decomposition products (e.g., free amines). For long-term storage, maintain solutions at 4°C in inert atmospheres to prevent oxidation .
Q. What analytical techniques are most reliable for quantifying bromide ion release from this compound in environmental toxicity studies?
- Methodological Answer : Ion-selective electrodes (ISE) or ion chromatography (IC) are preferred for direct quantification. Calibrate using standard solutions of cetyltrimethylammonium bromide (CTAB) as a reference, as validated in surfactant analysis protocols .
Advanced Research Questions
Q. How can contradictions in phase behavior data for this compound in binary solvent systems be resolved?
- Methodological Answer : Asymmetric coexistence curves (e.g., in water-alcohol systems) require normalization using scaling variables like reduced temperature (T/Tc) and composition (x/xc). Critical exponent analysis (e.g., β ≈ 0.327) helps validate universality, as demonstrated in ionic system studies . Discrepancies often arise from impurities; use high-purity solvents and repeat measurements under degassed conditions.
Q. What mechanistic insights can be gained from studying the interaction of this compound with biomimetic membranes?
- Methodological Answer : Employ Langmuir-Blodgett troughs to monitor changes in membrane surface pressure upon surfactant adsorption. Combine with fluorescence anisotropy to assess disruption of lipid packing. Comparative studies with hexyltrimethylammonium bromide (HTAB) reveal chain-length-dependent effects on membrane fluidity .
Q. How do bromide ion dynamics in this compound affect its performance in heat transfer applications?
- Methodological Answer : In absorption heat pumps, bromide ion mobility governs heat capacity. Use neutron scattering or molecular dynamics simulations to correlate ion pair dissociation with thermal conductivity. Experimental validation requires calorimetric profiling under controlled humidity .
Q. What strategies mitigate experimental artifacts in spectroscopic studies of this compound’s supramolecular assemblies?
- Methodological Answer : Artifacts from aggregation-induced quenching in fluorescence assays can be minimized by diluting samples below critical micelle concentration (CMC). Dynamic light scattering (DLS) pre-screening ensures monodisperse solutions. For Raman studies, subtract background signals using solvent-only controls .
Contradiction Analysis and Experimental Design
Q. How should researchers address conflicting reports on the environmental persistence of this compound?
- Methodological Answer : Discrepancies in biodegradation rates often stem from variable microbial consortia in test environments. Standardize assays using OECD 301F (manometric respirometry) with activated sludge inocula. Monitor bromide ion release as a degradation marker and cross-validate via LC-MS to track parent compound depletion .
Q. What experimental controls are essential when studying this compound’s role in nanoparticle synthesis?
- Methodological Answer : Include CTAB as a reference surfactant to distinguish chain-length-specific effects. Control for bromide ion contamination by synthesizing nanoparticles in parallel with sodium bromide additives. TEM and XRD must confirm nanoparticle morphology and crystallinity independently of surfactant templates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
